molecular formula C24H20Cl2N2O5 B265469 5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Numéro de catalogue B265469
Poids moléculaire: 487.3 g/mol
Clé InChI: PBPDAGQDBZESTJ-LSDHQDQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It has been widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptor activation and inhibition.

Applications De Recherche Scientifique

5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and biochemical processes. For example, it has been used to study the effects of adenosine A1 receptor activation on cardiovascular function, neuronal activity, and sleep regulation. It has also been used to investigate the potential therapeutic effects of adenosine A1 receptor antagonists in the treatment of various diseases such as Parkinson's disease and epilepsy.

Mécanisme D'action

5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one acts as a selective antagonist of adenosine A1 receptors by binding to the receptor and preventing the binding of adenosine. Adenosine is an endogenous ligand that activates the receptor and plays a role in various physiological processes such as sleep regulation, cardiovascular function, and neuronal activity. By blocking the activation of adenosine A1 receptors, 5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can inhibit the effects of adenosine and provide insight into the physiological and biochemical effects of adenosine A1 receptor activation and inhibition.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects in scientific research. For example, it has been shown to inhibit the effects of adenosine on cardiovascular function, neuronal activity, and sleep regulation. It has also been shown to have potential therapeutic effects in the treatment of various diseases such as Parkinson's disease and epilepsy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its selectivity for adenosine A1 receptors, which allows for specific investigation of the effects of adenosine A1 receptor activation and inhibition. However, one limitation is that 5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one may have off-target effects on other receptors or enzymes, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research involving 5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the potential therapeutic effects of adenosine A1 receptor antagonists in the treatment of various diseases such as Parkinson's disease and epilepsy. Another area of interest is the role of adenosine A1 receptors in the regulation of immune function and inflammation. Further research is needed to elucidate the mechanisms underlying the effects of adenosine A1 receptor activation and inhibition and to explore the potential therapeutic applications of adenosine A1 receptor antagonists.

Méthodes De Synthèse

5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process involving the reaction of 3,4-dichlorophenylacetic acid with 5-methyl-3-isoxazolylamine to form the corresponding amide. This intermediate is then reacted with 4-propoxybenzoyl chloride to produce the desired compound. The purity of the final product can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Propriétés

Nom du produit

5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Formule moléculaire

C24H20Cl2N2O5

Poids moléculaire

487.3 g/mol

Nom IUPAC

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H20Cl2N2O5/c1-3-10-32-16-7-4-14(5-8-16)22(29)20-21(15-6-9-17(25)18(26)12-15)28(24(31)23(20)30)19-11-13(2)33-27-19/h4-9,11-12,21,29H,3,10H2,1-2H3/b22-20+

Clé InChI

PBPDAGQDBZESTJ-LSDHQDQOSA-N

SMILES isomérique

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=C(C=C4)Cl)Cl)/O

SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=C(C=C4)Cl)Cl)O

SMILES canonique

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=C(C=C4)Cl)Cl)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.